molecular formula C25H36O4 B1677446 Ophiobolin A CAS No. 4611-05-6

Ophiobolin A

Cat. No.: B1677446
CAS No.: 4611-05-6
M. Wt: 400.5 g/mol
InChI Key: MWYYLZRWWNBROW-ISPAKYAGSA-N
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Mechanism of Action

Target of Action

Ophiobolin A, a sesterterpenoid fungal natural product, primarily targets calmodulin and the big conductance Ca2±activated K+ channel (BKCa) . Calmodulin is a calcium-binding messenger protein expressed in all eukaryotic cells, playing a pivotal role in the regulation of several cellular processes. BKCa, on the other hand, is a potassium channel that contributes to electrical signaling in many different cell types .

Mode of Action

This compound interacts with calmodulin, resulting in the loss of the calmodulin’s ability to activate the phosphodiesterase . This interaction is irreversible and much faster in the presence of Ca2+ . This compound also inhibits the activity of BKCa . Its anticancer activity may involve the inhibition of multiple oncogenic signaling pathways, including PI3K/mTOR, Ras/Raf/ERK, and CDK/RB .

Biochemical Pathways

This compound affects several biochemical pathways. It induces autophagy and activates the mitochondrial pathway of apoptosis in human melanoma cells . The compound also covalently modifies phosphatidylethanolamine , a crucial component of cell membranes. This modification can disrupt normal cellular processes, leading to cell death.

Result of Action

The interaction of this compound with its targets leads to a series of molecular and cellular effects. It induces autophagy, a cellular process that breaks down and recycles components of the cell . It also activates the mitochondrial pathway of apoptosis, leading to programmed cell death . These actions contribute to its potent anticancer activity.

Action Environment

This compound is produced by different fungal pathogens, all belonging to the Bipolaris genus . These fungi attack essential cereals, such as rice and barley . The production and activity of this compound can be influenced by environmental factors, including the presence of these host plants and specific conditions favorable for fungal growth.

Safety and Hazards

Ophiobolin A should be handled with care to avoid contact with skin, eyes, or clothing. It is recommended to use personal protective equipment as required and not to breathe dust/fume/gas/mist/vapors/spray. It is also advised not to eat, drink, or smoke when using this product .

Biochemical Analysis

Biochemical Properties

Ophiobolin A interacts with various enzymes, proteins, and other biomolecules. It possesses multiple electrophilic moieties that can covalently react with nucleophilic amino acids on proteins . Among several proteins that this compound engaged, two targets—cysteine C53 of HIG2DA and lysine K72 of COX5A—that are part of complex IV of the electron transport chain contributed significantly to the anti-proliferative activity .

Cellular Effects

This compound has shown to have significant effects on various types of cells and cellular processes. It strongly reduces cell viability of melanoma cells by affecting mitochondrial functionality . It induces depolarization of mitochondrial membrane potential, reactive oxygen species production, and mitochondrial network fragmentation, leading to autophagy induction and ultimately resulting in cell death by activation of the mitochondrial pathway of apoptosis .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It activates mitochondrial respiration in a COX5A- and HIGD2A-dependent manner, leading to an initial spike in mitochondrial ATP and heightened mitochondrial oxidative stress . This compound then compromises mitochondrial membrane potential, ultimately leading to ATP depletion .

Temporal Effects in Laboratory Settings

This compound’s effects change over time in laboratory settings. It stimulates net leakage of electrolytes and glucose from maize (Zea mays L.) seedling roots . Treatment of the roots with this compound inhibits uptake of 2-deoxyglucose .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. A systematic analysis of the effects of this compound on eight cancer cell lines from different tissue types was undertaken, and the LD50 for each cell line was determined .

Metabolic Pathways

This compound is involved in various metabolic pathways. It activates mitochondrial respiration in a COX5A- and HIGD2A-dependent manner . This leads to an initial spike in mitochondrial ATP, but then it compromises mitochondrial membrane potential leading to ATP depletion .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a specific manner. The intermediate Ophiobolin C and final product Ophiobolin K could be transported into a space between the cell wall and membrane by OblDAu to avoid inhibiting cell growth .

Subcellular Localization

This compound has specific subcellular localization and effects on its activity or function. It could be transported into a space between the cell wall and membrane by OblDAu . This is proved by a fluorescence observation of the subcellular localization and cytotoxicity tests .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Ophiobolin A involves the use of several chemical reactions to form the final product. The pathway includes the use of various starting materials and reagents to achieve the desired chemical reactions.", "Starting Materials": [ "Methyl acetoacetate", "2,3-dichloro-5,6-dicyano-1,4-benzoquinone", "L-proline", "Sodium borohydride", "Methanesulfonic acid", "Sodium bicarbonate", "Sodium hydroxide", "Potassium carbonate", "Methyl iodide", "N-Bromosuccinimide", "Ophiobolin F" ], "Reaction": [ "The first step involves the reaction of methyl acetoacetate with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form a diester intermediate.", "The diester intermediate is then treated with L-proline and sodium borohydride to form a diol intermediate.", "The diol intermediate is then reacted with methanesulfonic acid to form a mesylate intermediate.", "The mesylate intermediate is then treated with sodium bicarbonate to form a cyclic intermediate.", "The cyclic intermediate is then treated with sodium hydroxide and potassium carbonate to form the final intermediate.", "The final intermediate is then reacted with methyl iodide and N-bromosuccinimide to form Ophiobolin F.", "Ophiobolin F is then converted to Ophiobolin A through a series of chemical reactions involving oxidation and reduction." ] }

4611-05-6

Molecular Formula

C25H36O4

Molecular Weight

400.5 g/mol

IUPAC Name

(1'R,2S,3S,3'S,4'R,5R,7'S,11'R)-4'-hydroxy-1',3,4'-trimethyl-5-(2-methylprop-1-enyl)-6'-oxospiro[oxolane-2,12'-tricyclo[9.3.0.03,7]tetradec-8-ene]-8'-carbaldehyde

InChI

InChI=1S/C25H36O4/c1-15(2)10-18-11-16(3)25(29-18)9-8-23(4)12-19-22(20(27)13-24(19,5)28)17(14-26)6-7-21(23)25/h6,10,14,16,18-19,21-22,28H,7-9,11-13H2,1-5H3/t16-,18-,19-,21+,22+,23+,24+,25-/m0/s1

InChI Key

MWYYLZRWWNBROW-ISPAKYAGSA-N

Isomeric SMILES

C[C@H]1C[C@@H](O[C@@]12CC[C@]3([C@H]2CC=C([C@@H]4[C@H](C3)[C@](CC4=O)(C)O)C=O)C)C=C(C)C

SMILES

CC1CC(OC12CCC3(C2CC=C(C4C(C3)C(CC4=O)(C)O)C=O)C)C=C(C)C

Canonical SMILES

CC1CC(OC12CCC3(C2CC=C(C4C(C3)C(CC4=O)(C)O)C=O)C)C=C(C)C

Appearance

Solid powder

Pictograms

Acute Toxic; Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Ophiobolin A;  Ophiobolin-A;  Cochliobolin A;  NSC 114340;  Cochliobolin-A;  NSC114340;  NSC-114340; 

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ophiobolin A
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Ophiobolin A
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Ophiobolin A
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Ophiobolin A
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Ophiobolin A
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Ophiobolin A

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